Cas no 1805470-49-8 (1,3-Benzenediamine, 2-fluoro-5-(trifluoromethyl)-)

1,3-Benzenediamine, 2-fluoro-5-(trifluoromethyl)- is a fluorinated aromatic diamine compound characterized by its unique substitution pattern, featuring both fluorine and trifluoromethyl groups on the benzene ring. This structure imparts enhanced chemical stability and electron-withdrawing properties, making it a valuable intermediate in the synthesis of high-performance polymers, such as polyimides and polyamides. The presence of fluorine atoms contributes to improved thermal and oxidative resistance, as well as potential applications in specialty coatings and advanced materials. Its reactivity as a diamine allows for incorporation into rigid, heat-resistant polymer backbones, suitable for demanding industrial environments. The compound is typically handled under controlled conditions due to its aromatic amine functionality.
1,3-Benzenediamine, 2-fluoro-5-(trifluoromethyl)- structure
1805470-49-8 structure
商品名:1,3-Benzenediamine, 2-fluoro-5-(trifluoromethyl)-
CAS番号:1805470-49-8
MF:C7H6F4N2
メガワット:194.129555225372
CID:5969722
PubChem ID:131027447

1,3-Benzenediamine, 2-fluoro-5-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

    • 1,3-Benzenediamine, 2-fluoro-5-(trifluoromethyl)-
    • QGEZSRKHAGJEHU-UHFFFAOYSA-N
    • SCHEMBL24118128
    • 1805470-49-8
    • 2-fluoro-5-(trifluoromethyl)benzene-1,3-diamine
    • EN300-1294609
    • 3,5-DIAMINO-4-FLUOROBENZOTRIFLUORIDE
    • インチ: 1S/C7H6F4N2/c8-6-4(12)1-3(2-5(6)13)7(9,10)11/h1-2H,12-13H2
    • InChIKey: QGEZSRKHAGJEHU-UHFFFAOYSA-N
    • ほほえんだ: C1(N)=CC(C(F)(F)F)=CC(N)=C1F

計算された属性

  • せいみつぶんしりょう: 194.04671085g/mol
  • どういたいしつりょう: 194.04671085g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

  • 密度みつど: 1.473±0.06 g/cm3(Predicted)
  • ふってん: 241.6±40.0 °C(Predicted)
  • 酸性度係数(pKa): 2.27±0.10(Predicted)

1,3-Benzenediamine, 2-fluoro-5-(trifluoromethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1294609-10.0g
2-fluoro-5-(trifluoromethyl)benzene-1,3-diamine
1805470-49-8
10g
$4729.0 2023-05-26
Enamine
EN300-1294609-0.25g
2-fluoro-5-(trifluoromethyl)benzene-1,3-diamine
1805470-49-8
0.25g
$1012.0 2023-05-26
Enamine
EN300-1294609-250mg
2-fluoro-5-(trifluoromethyl)benzene-1,3-diamine
1805470-49-8
250mg
$840.0 2023-09-30
Enamine
EN300-1294609-10000mg
2-fluoro-5-(trifluoromethyl)benzene-1,3-diamine
1805470-49-8
10000mg
$3929.0 2023-09-30
Enamine
EN300-1294609-50mg
2-fluoro-5-(trifluoromethyl)benzene-1,3-diamine
1805470-49-8
50mg
$768.0 2023-09-30
Enamine
EN300-1294609-500mg
2-fluoro-5-(trifluoromethyl)benzene-1,3-diamine
1805470-49-8
500mg
$877.0 2023-09-30
Enamine
EN300-1294609-1.0g
2-fluoro-5-(trifluoromethyl)benzene-1,3-diamine
1805470-49-8
1g
$1100.0 2023-05-26
Enamine
EN300-1294609-2.5g
2-fluoro-5-(trifluoromethyl)benzene-1,3-diamine
1805470-49-8
2.5g
$2155.0 2023-05-26
Enamine
EN300-1294609-2500mg
2-fluoro-5-(trifluoromethyl)benzene-1,3-diamine
1805470-49-8
2500mg
$1791.0 2023-09-30
Enamine
EN300-1294609-5000mg
2-fluoro-5-(trifluoromethyl)benzene-1,3-diamine
1805470-49-8
5000mg
$2650.0 2023-09-30

1,3-Benzenediamine, 2-fluoro-5-(trifluoromethyl)- 関連文献

1,3-Benzenediamine, 2-fluoro-5-(trifluoromethyl)-に関する追加情報

1,3-Benzenediamine, 2-Fluoro-5-(Trifluoromethyl)-: A Comprehensive Overview

1,3-Benzenediamine, 2-fluoro-5-(trifluoromethyl)- (CAS No. 1805470-49-8) is a versatile organic compound with significant applications in the fields of medicinal chemistry and materials science. This compound, characterized by its unique substitution pattern, has garnered attention for its potential in the development of novel pharmaceuticals and advanced materials. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements involving this compound.

Chemical Structure and Properties

1,3-Benzenediamine, 2-fluoro-5-(trifluoromethyl)- is a substituted benzene derivative with a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position. The presence of these substituents imparts distinct electronic and steric properties to the molecule. The fluorine atom enhances the electron-withdrawing effect, while the trifluoromethyl group significantly increases the lipophilicity and metabolic stability of the compound. These properties make it an attractive candidate for various applications in drug design and materials science.

Synthesis Methods

The synthesis of 1,3-benzenediamine, 2-fluoro-5-(trifluoromethyl)- can be achieved through several routes, each with its own advantages and limitations. One common method involves the nitration of 2-fluoro-5-trifluoromethylbenzene followed by reduction to form the diamine. Another approach utilizes palladium-catalyzed cross-coupling reactions to introduce the trifluoromethyl group onto a pre-functionalized benzene ring. Recent advancements in green chemistry have also led to more environmentally friendly synthesis methods, such as microwave-assisted reactions and solvent-free conditions.

Applications in Medicinal Chemistry

1,3-Benzenediamine, 2-fluoro-5-(trifluoromethyl)- has shown promise in the development of novel pharmaceuticals due to its unique structural features. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, which can improve their pharmacokinetic properties. Additionally, the fluorine atom can influence receptor binding affinity and selectivity. Recent studies have explored its use in the design of inhibitors for various enzymes and receptors, including kinases and G-protein coupled receptors (GPCRs).

For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of 1,3-benzenediamine, 2-fluoro-5-(trifluoromethyl)--based compounds as potent inhibitors of protein kinases involved in cancer signaling pathways. These compounds exhibited high selectivity and efficacy in vitro and showed promising results in preclinical animal models.

Applications in Materials Science

Beyond medicinal chemistry, 1,3-benzenediamine, 2-fluoro-5-(trifluoromethyl)- has found applications in materials science due to its unique electronic properties. The compound can be used as a building block for the synthesis of conductive polymers and organic semiconductors. Its electron-withdrawing substituents make it suitable for designing materials with tailored electronic properties for use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

A recent study published in Advanced Materials demonstrated the use of 1,3-benzenediamine, 2-fluoro-5-(trifluoromethyl)--based polymers as active layers in OFETs. The resulting devices exhibited high charge carrier mobility and excellent stability under ambient conditions.

Current Research Trends

The ongoing research on 1,3-benzenediamine, 2-fluoro-5-(trifluoromethyl)- is focused on expanding its applications and improving its synthetic methods. One area of interest is the development of more efficient catalysts for the synthesis of this compound. Transition metal catalysts such as palladium and ruthenium have shown promise in enhancing reaction yields and selectivity.

In addition to synthetic improvements, there is growing interest in exploring the biological activities of derivatives of 1,3-benzenediamine, 2-fluoro-5-(trifluoromethyl)-. Researchers are investigating its potential as a scaffold for designing new classes of drugs targeting neurological disorders and infectious diseases.

Conclusion

1,3-Benzenediamine, 2-fluoro-5-(trifluoromethyl)- (CAS No. 1805470-49-8) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure provides a foundation for developing novel pharmaceuticals with improved pharmacokinetic properties and designing advanced materials with tailored electronic characteristics. Ongoing research continues to uncover new applications and synthetic methods for this versatile compound.

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